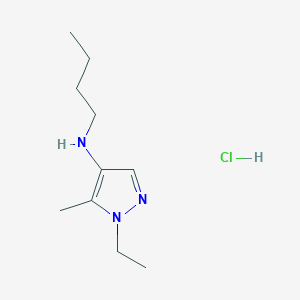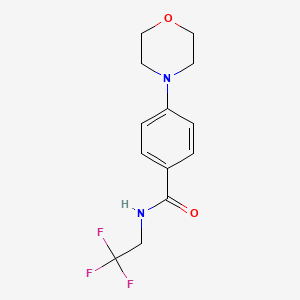![molecular formula C17H18N2O2 B12234034 3-Phenyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]propan-1-one](/img/structure/B12234034.png)
3-Phenyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]propan-1-one is an organic compound that belongs to the class of azetidines This compound features a phenyl group, a pyridin-4-yloxy group, and an azetidin-1-yl group attached to a propan-1-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]propan-1-one typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the azetidine ring: This can be achieved by cyclization of appropriate precursors under basic conditions.
Attachment of the pyridin-4-yloxy group: This step involves the reaction of the azetidine intermediate with a pyridin-4-yloxy derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of the phenyl group: This can be done through a Friedel-Crafts acylation reaction, where the azetidine intermediate is reacted with a phenyl derivative in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-4-yloxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted azetidines.
Scientific Research Applications
3-Phenyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]propan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-Phenyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]propan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridin-4-yloxy group can enhance binding affinity to certain biological targets, while the azetidine ring can provide structural rigidity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-1-(pyridin-2-yl)propan-1-one: Similar structure but with the pyridine ring attached at the 2-position.
1-[4-(Pyridin-4-yloxy)phenyl]-3-[3-(trifluoromethyl)phenyl]urea: Contains a pyridin-4-yloxy group but differs in the core structure.
Uniqueness
3-Phenyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]propan-1-one is unique due to the combination of the azetidine ring and the pyridin-4-yloxy group, which can impart distinct chemical and biological properties. This combination can enhance its potential as a versatile building block in organic synthesis and its efficacy in various applications.
Properties
Molecular Formula |
C17H18N2O2 |
|---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
3-phenyl-1-(3-pyridin-4-yloxyazetidin-1-yl)propan-1-one |
InChI |
InChI=1S/C17H18N2O2/c20-17(7-6-14-4-2-1-3-5-14)19-12-16(13-19)21-15-8-10-18-11-9-15/h1-5,8-11,16H,6-7,12-13H2 |
InChI Key |
ZXWONWDKNHDVKA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC=CC=C2)OC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-fluoro-N,6-dimethyl-N-{[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methyl}pyrimidin-4-amine](/img/structure/B12233964.png)
![2-(4-ethoxyphenyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide](/img/structure/B12233969.png)
![N-{[1-(6-cyclobutylpyrimidin-4-yl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B12233971.png)
![3-Bromo-4-{[1-(1-phenylethyl)pyrrolidin-3-yl]oxy}pyridine](/img/structure/B12233976.png)
![4-[4-(Trifluoromethyl)piperidin-1-yl]quinoline](/img/structure/B12233988.png)
![1-(2-fluoroethyl)-N-[(2-methoxyphenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride](/img/structure/B12234001.png)
![2-{[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]oxy}-5-ethylpyrimidine](/img/structure/B12234003.png)


![{N}-[(5{Z})-6-amino-6,7-dihydro-2,1,3-benzoxadiazol-5(4{H})-ylidene]-2,1,3-benzoxadiazol-5-amine](/img/structure/B12234028.png)
![2-Cyclopropyl-4-{4-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B12234033.png)
![5-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12234039.png)

